molecular formula C8H7N3O B180842 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 128102-80-7

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B180842
M. Wt: 161.16 g/mol
InChI Key: FQYPXESCIKDICR-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with diverse scientific applications. It acts as a versatile building block in organic synthesis, enabling the creation of novel drug candidates and functional materials. The CAS number for this compound is 128102-80-7 .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .


Molecular Structure Analysis

The molecular formula of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is C8H7N3O . The molecular weight of this compound is 161.16 .


Chemical Reactions Analysis

The direct C-3 arylation of quinoxalin-2-ones with arenes is achieved by a Pd (TFA)2-catalyzed cross-dehydrogenative coupling (CDC) reaction . This protocol represents an efficient technique to access various 3-arylbenzo[g]quinoxalinones and 2-aryl-4-methylpyrido[3,4-b]pyrazin-3(4H)-ones under mild conditions .


Physical And Chemical Properties Analysis

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . These properties make it a crucial component in a full-color emitting material system, which is essential for cost-effective multicolor display applications .

Scientific Research Applications

Application 1: Electrochemical DNA Sensing, Nonlinear Optical Properties and Biological Activity

  • Summary of the Application : This compound is used in the electrochemical sensing of DNA, nonlinear optical (NLO) applications, and has shown biological activity .
  • Methods of Application or Experimental Procedures : The chemical structures of the synthesized pyrido[2,3-b]pyrazin based heterocyclic compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results or Outcomes : The high NLO response revealed that these compounds had very remarkable contributions towards NLO technological applications. Further, these compounds are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

Application 2: Full-Color Fluorescent Materials for High-Performance OLEDs

  • Summary of the Application : This compound is used in the creation of full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application or Experimental Procedures : A new tailor-made fluorescent core (pyrido [2,3- b ]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido [2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
  • Results or Outcomes : Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

properties

IUPAC Name

2-methyl-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPXESCIKDICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565357
Record name 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

CAS RN

128102-80-7
Record name 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl pyruvate (1.22 mL) was dissolved in methanol (10 mL) and added to a cold solution of 2,3-diaminopyridine (1.09 g) in methanol MeOH (20 mL) and the mixture was stirred at ambient temperature. The solid was filtered off and washed with cold methanol to afford 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one (1.1 g) as a grey solid. 1.0 g of this material was suspended in acetonitrile (10 mL) and phosphoryl chloride (1.16 mL) was added. The mixture was heated at 120° C. for 0.5 h under MW conditions. The crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to afford IIId (460 mg) as a red solid sufficiently pure for the next step.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
methanol MeOH
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MI Abasolo, D Bianchi, F Atlasovich… - Journal of …, 1990 - Wiley Online Library
The regioselective synthesis of pyrido[2,3‐b]‐ and [3,4‐b]pyrazine derivatives II by the Hinsberg reaction is reported starting from 2,3 and 3,4‐diaminopyridine and excess of pyruvic …
Number of citations: 14 onlinelibrary.wiley.com
A Zambon, D Ménard, BMJM Suijkerbuijk… - academia.edu
All starting materials, reagents and solvents for reactions were reagent grade and used as purchased. Chromatography solvents were HPLC grade and were used without further …
Number of citations: 0 www.academia.edu
Y Wang - 2012 - search.proquest.com
In efforts to search for tool compounds that are capable of probing normal and disease-associated biological processes, both quality and identity of the screening collection are very …
Number of citations: 2 search.proquest.com

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